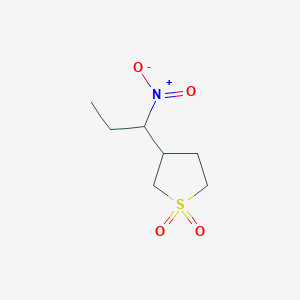

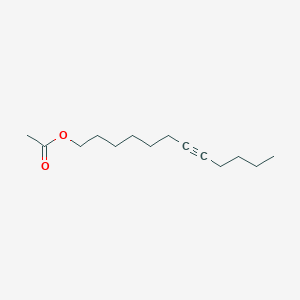

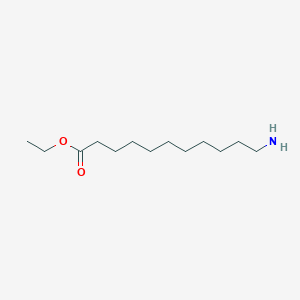

![molecular formula C22H21N2O3S2+ B098171 Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt CAS No. 16470-42-1](/img/structure/B98171.png)

Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt, commonly known as Nile Red, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. Nile Red has been widely used in various fields, including biochemistry, cell biology, and environmental science, due to its ability to selectively stain and detect lipids in different biological samples.

Mechanism Of Action

Nile Red binds to the hydrophobic regions of lipid molecules, resulting in a shift in the dye's fluorescence emission spectrum. The shift in the fluorescence spectrum is dependent on the polarity of the lipid environment, allowing selective detection of different lipid classes. Nile Red has been shown to selectively stain neutral lipids, including triglycerides, cholesteryl esters, and free fatty acids, and has been used to study the dynamics of lipid droplets in different cell types.

Biochemical And Physiological Effects

Nile Red has been shown to have minimal biochemical and physiological effects on different organisms, making it an ideal tool for studying lipid metabolism and dynamics. The dye has been shown to be non-toxic and non-invasive, allowing repeated measurements of lipid content in living cells and organisms.

Advantages And Limitations For Lab Experiments

The use of Nile Red in scientific research has several advantages, including its high sensitivity and selectivity for different lipid classes, ease of use, and compatibility with different techniques. However, Nile Red has some limitations, including its sensitivity to environmental factors, such as pH and temperature, and its inability to detect polar lipids, such as phospholipids and sphingolipids.

Future Directions

For Nile Red research include the development of new techniques for selective detection of specific lipid classes, the investigation of the role of lipids in different biological processes, and the application of Nile Red in the diagnosis and treatment of lipid-related diseases. Additionally, the development of new fluorescent dyes with improved properties, such as increased sensitivity and selectivity, will further enhance the use of Nile Red in scientific research.

Synthesis Methods

The synthesis of Nile Red involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 1,3-propanesultone to yield the inner salt form of Nile Red.

Scientific Research Applications

Nile Red has been extensively used in scientific research for the detection and quantification of lipids in different biological samples, including cells, tissues, and organisms. The dye has been used in various techniques, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). Nile Red has been used to study the lipid metabolism of different organisms, including bacteria, fungi, and animals, and has been used to investigate the role of lipids in various biological processes, including cell signaling, membrane dynamics, and energy storage.

properties

CAS RN |

16470-42-1 |

|---|---|

Product Name |

Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt |

Molecular Formula |

C22H21N2O3S2+ |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3-[2-(2-anilinoethenyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C22H20N2O3S2/c25-29(26,27)16-6-15-24-21(13-14-23-18-8-2-1-3-9-18)28-20-12-11-17-7-4-5-10-19(17)22(20)24/h1-5,7-14H,6,15-16H2,(H,25,26,27) |

InChI Key |

UMIOJVMUXCGWLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |

Other CAS RN |

16470-42-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)